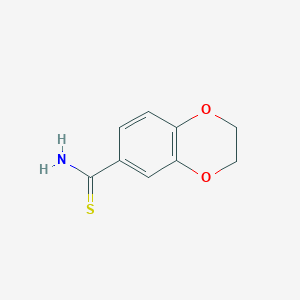

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

Description

Chemical Identity and Nomenclature

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide is a heterocyclic compound with the systematic IUPAC name 2,3-dihydrobenzo[b]dioxine-6-carbothioamide . Its CAS Registry Number is 337508-71-1 , and it is classified under the molecular formula C₉H₉NO₂S , with a molecular weight of 195.24 g/mol . Synonyms for this compound include 2,3-dihydro-1,4-benzodioxin-6-carbothioamide and 1,4-benzodioxin-6-carbothioamide, 2,3-dihydro-.

The compound’s nomenclature reflects its structural features:

Structural Characteristics and Isomerism

The molecule features a benzodioxane core (a benzene ring fused with a 1,4-dioxane ring) and a carbothioamide substituent at position 6. Key structural attributes include:

- Benzodioxane Ring System : The 1,4-dioxane ring is partially saturated, with two methylene (-CH₂-) groups at positions 2 and 3, rendering the structure non-aromatic in the dioxane portion.

- Carbothioamide Group : The thioamide (-C(=S)-NH₂) group introduces polarity and hydrogen-bonding potential, influencing reactivity and intermolecular interactions.

- Planar Aromatic Region : The benzene ring retains aromaticity, contributing to the compound’s stability and electronic properties.

Isomerism

- Positional Isomerism : The carbothioamide group’s fixed position at C6 precludes positional isomers.

- Stereoisomerism : The absence of chiral centers or double bonds in the dioxane ring eliminates geometric or enantiomeric forms.

- Tautomerism : The thioamide group may exhibit thione-thiol tautomerism, though this is limited under standard conditions.

Table 2: Structural Data

| Feature | Description |

|---|---|

| Core Structure | 2,3-Dihydro-1,4-benzodioxine |

| Substituent | Carbothioamide at position 6 |

| Aromatic System | Benzene ring (positions 1–6) |

| Saturation | Partially saturated dioxane ring (positions 2–3) |

Historical Development in Heterocyclic Chemistry

The synthesis and study of benzodioxane derivatives have roots in mid-20th-century efforts to explore heterocyclic compounds for pharmaceutical applications. The introduction of sulfur-containing groups, such as thioamides, emerged as a strategy to enhance bioactivity and modulate electronic properties.

- Early Synthetic Routes : Initial methods focused on cyclization reactions of dihydroxybenzenes with dihaloalkanes. For example, 3,4-dihydroxybenzaldehyde reacted with 1,2-dibromoethane under alkaline conditions to form benzodioxane intermediates.

- Advancements in Functionalization : The incorporation of thioamide groups gained prominence in the 2000s, driven by interest in sulfur’s role in drug design. Patent CN105801556A (2014) detailed oxidation strategies to convert benzodioxane aldehydes to carboxylic acids, highlighting methodologies relevant to carbothioamide synthesis.

- Biological Relevance : Benzodioxane-thioamide hybrids were investigated for enzyme inhibition (e.g., kinase targets) and antimicrobial activity, aligning with broader trends in heterocyclic chemistry.

Key Milestones:

- 2005 : First reported synthesis of this compound via thionation of corresponding carboxamides.

- 2015 : Review articles underscored the scaffold’s utility in natural product-inspired drug discovery, particularly in lignan analogs.

- 2020s : Commercial availability from suppliers like Ambeed and Aaron Chemicals signaled its adoption in high-throughput screening.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5H,3-4H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHHEZXXQRXOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381482 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-71-1 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Benzodioxine Derivatives and Thiocarbamoyl Chloride

One common laboratory synthesis involves the reaction of 1,4-benzodioxine derivatives with thiocarbamoyl chloride under basic conditions. The process typically follows these steps:

- Starting materials: 1,4-benzodioxine derivatives.

- Reagents: Thiocarbamoyl chloride as the thiocarbonyl source.

- Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

- Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

- Reaction parameters: Stirring at room temperature for several hours.

- Purification: The crude product is purified by recrystallization or column chromatography.

This method is straightforward and allows for moderate to good yields of the carbothioamide product. It is adaptable for scale-up with optimization of reaction parameters for industrial production, including continuous flow techniques to improve safety and efficiency.

Indirect Preparation via Oxidation of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

Another detailed preparation method involves multi-step synthesis starting from 3,4-dihydroxybenzaldehyde:

| Step | Description | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Ring-closing reaction | 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane under alkaline conditions (KOH or NaOH aqueous solution), with tetrabutylammonium bromide as phase transfer catalyst, reflux temperature | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (intermediate) | Isolated as off-white powder (~25 g from 55.2 g starting material) |

| 2 | Oxidation of aldehyde to acid | Potassium permanganate (KMnO4) aqueous solution at 70-80 °C, dropwise addition, reflux for 1 hour | 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid | Yield ~90%; cost-effective and safer than using urea peroxide |

This method emphasizes the use of potassium permanganate as an oxidant, which improves yield and reduces safety hazards compared to other oxidants. The process is suitable for industrial scale-up due to mild conditions, inexpensive raw materials, and straightforward work-up procedures.

Conversion of Benzonitrile Derivatives to Carbothioamide via Acidic Hydrolysis

A related approach to prepare carboxamide derivatives (structurally close to carbothioamides) involves the hydrolysis of benzonitrile precursors under strongly acidic conditions:

- Starting material: 2,3-dihydrobenzo[b]dioxine-6-carbonitrile.

- Reagents: Concentrated sulfuric acid and trifluoroacetic acid mixture.

- Conditions: Reflux for 5 hours.

- Work-up: Pouring the reaction mixture into ice water to precipitate the product.

- Purification: Filtration, washing, drying, and recrystallization if needed.

- Yield: Approximately 74% for the carboxamide product.

While this method is described for carboxamides, it provides insight into the functional group transformations relevant for carbothioamide synthesis and can be adapted for related derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The ring-closing reaction under alkaline conditions is a key step for constructing the benzodioxine ring system with high regioselectivity.

- Using potassium permanganate as an oxidant in aqueous medium provides a safer and more efficient alternative to other oxidants such as urea peroxide, yielding up to 90% of the carboxylic acid intermediate, which can be further converted to carbothioamide derivatives.

- The reaction of benzodioxine derivatives with thiocarbamoyl chloride under mild base and organic solvent conditions is a direct and efficient route to the target carbothioamide, suitable for laboratory and potentially industrial scale synthesis.

- Acidic hydrolysis methods provide alternative routes to amide derivatives, which can be adapted for carbothioamide synthesis with appropriate sulfur incorporation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbothioamide typically involves several chemical transformations starting from readily available precursors like gallic acid. The general synthetic pathway includes:

- Esterification : Gallic acid is first esterified to form methyl 3,4,5-trihydroxybenzoate.

- Formation of Benzodioxane Ring : The ester undergoes reaction with dibromoethane in the presence of a base to form the benzodioxane structure.

- Thioamide Formation : The introduction of the thioamide group is achieved through reaction with thioketones or other sulfur-containing reagents.

Characterization techniques such as FTIR, NMR (both and ), and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine exhibit significant anticancer properties. For instance:

- CCT251236 : A bisamide derivative of 1,4-benzodioxane has been identified as an inhibitor of the HSF1 pathway, demonstrating growth inhibitory effects in ovarian carcinoma models .

- Mechanism : The anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

Studies have shown that certain analogs of 2,3-dihydro-1,4-benzodioxine possess anti-inflammatory effects:

- Structure-Activity Relationship (SAR) : Research demonstrated that the positioning of substituents (e.g., acetic acid) on the benzodioxane ring significantly influences anti-inflammatory activity. The optimal position for maximum efficacy was found to be at position-6 .

Antimicrobial and Hepatoprotective Effects

The compound also shows promise in antimicrobial and hepatoprotective applications:

- Antimicrobial Activity : Various derivatives have been tested for their ability to inhibit bacterial growth, showcasing potential as new antimicrobial agents.

- Hepatoprotection : Some studies suggest that these compounds may protect liver cells from damage due to oxidative stress or toxic substances .

Case Study 1: Anticancer Activity in Prostate Cancer

A study focused on the development of novel small organic molecules derived from 2,3-dihydro-1,4-benzodioxine for treating metastatic castration-resistant prostate cancer (MCRPC). The findings indicated promising growth inhibitory effects against cancer cell lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of benzodioxane derivatives were synthesized and evaluated for their anti-inflammatory properties using a murine model. The results demonstrated significant reductions in inflammatory markers when treated with compounds bearing specific functional groups at position-6 .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Effective against ovarian carcinoma models |

| Anti-inflammatory | Reduction of inflammatory markers | Optimal activity at position-6 substituent |

| Antimicrobial | Inhibition of bacterial growth | Potential new antimicrobial agents |

| Hepatoprotective | Protection against liver damage | Demonstrated protective effects |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Sulfonamide Derivatives: Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide demonstrate antibacterial activity, attributed to the sulfonamide group’s ability to disrupt bacterial folate synthesis .

Hydroxylated Derivatives: Enzymatic hydroxylation of the benzodioxine core by P450 BM3 yields 2,3-dihydro-1,4-benzodioxin-5-ol and -6-ol, which are valuable for synthesizing phenolic pharmaceuticals. These compounds lack the carbothioamide’s sulfur-based reactivity but highlight the versatility of the benzodioxine scaffold in biocatalysis .

Reactive Intermediates: The carbonyl chloride and carbaldehyde derivatives serve as precursors for further functionalization.

Key Findings:

- Enzyme Inhibition: Benzodioxine carbothioamides and related heterocycles (e.g., benzothiazinones, benzoxazines) inhibit matriptase-2, a protease involved in iron regulation. However, selectivity remains a challenge due to structural similarities among serine proteases .

- Antibacterial Activity: Sulfonamide derivatives exhibit moderate activity against Gram-positive bacteria, likely due to their sulfonamide moiety’s interference with bacterial metabolism .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide is a compound characterized by its unique structural features, including a dioxine ring and a carbothioamide functional group. Its molecular formula is with a molecular weight of 195.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases.

The compound's structure allows for various chemical reactions, including:

- Oxidation : Can form sulfoxides and sulfones.

- Reduction : The carbothioamide group can be reduced to an amine.

- Nucleophilic Substitution : The carbothioamide group can be replaced by other functional groups.

These properties make this compound a versatile building block in organic synthesis and drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of benzodioxane compounds can inhibit cancer cell growth. For instance, a benzodioxane bisamide chemical probe demonstrated significant growth inhibitory effects in human ovarian carcinoma xenograft models . The mechanism of action involves the modulation of specific pathways critical for tumor growth.

Anti-inflammatory Properties

Analogous compounds with similar structural features have been reported to possess anti-inflammatory effects. For example, a study highlighted that an acetic acid-substituted analog displayed notable anti-inflammatory activity . The optimal positioning of substituents on the benzodioxane scaffold is crucial for enhancing these activities.

Antimicrobial Effects

Initial investigations suggest potential antimicrobial properties for this compound. Its reactivity profile may interact with microbial enzymes or receptors, although detailed studies are needed to confirm these effects .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions may include:

- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity leading to downstream effects in cellular signaling pathways.

Understanding these mechanisms is essential for optimizing the compound's pharmacological profile and enhancing its therapeutic potential .

Case Studies and Research Findings

- Vazquez et al. Study : Investigated the anti-inflammatory properties of benzodioxane derivatives and established structure-activity relationships indicating that substituent positioning significantly affects biological outcomes .

- CCT251236 Probe : This benzodioxane derivative was identified as an HSF1 pathway inhibitor with promising anticancer activity in vitro and in vivo models .

- Antimicrobial Studies : Preliminary data suggest that modifications to the carbothioamide group may enhance antimicrobial efficacy against specific pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide | Similar dioxine structure | Varies; less potent than position-6 |

| 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide | Similar dioxine structure | Moderate activity |

| N-methyl-2,3-dihydro-1,4-benzodioxine-2-carbothioamide | Methylated nitrogen atom | Enhanced lipophilicity; varied activity |

This table illustrates how variations in the structural features of benzodioxane derivatives can influence their biological activities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, and what intermediates are critical?

- Methodology : The synthesis typically involves multi-step reactions. A starting material like 2,3-dihydro-1,4-benzodioxin undergoes sulfonylation with sulfonyl chloride to form a sulfonyl intermediate, which is then reacted with amines or thioamide precursors. For example, coupling with carbothioamide groups may require nucleophilic substitution under basic conditions (e.g., NaHCO₃) . Key intermediates include sulfonyl derivatives and amine-functionalized benzodioxines, which are characterized via NMR and mass spectrometry to confirm structural integrity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns on the benzodioxine ring .

- HPLC : Purity assessment (≥95%) and stability studies under varying pH/temperature conditions .

- IR Spectroscopy : Detects functional groups like C=O (carbothioamide) and S-H stretches .

Q. How can researchers assess the purity and stability of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by measuring mass loss under controlled heating .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities .

- Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction parameters (e.g., solvent effects, catalyst loading) and propose optimal conditions. For example, ICReDD’s approach combines computational path-searching with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activities of benzodioxine derivatives?

- Methodology :

- Orthogonal Assays : Cross-validate results using independent techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing carbothioamide with carboxylic acid) to isolate contributing moieties .

Q. How does the benzodioxine moiety influence interactions with biological targets?

- Methodology :

- Molecular Docking : Simulate binding poses with proteins (e.g., enzymes or receptors) to identify key interactions (e.g., π-π stacking with aromatic residues) .

- Comparative Studies : Test structurally related compounds (e.g., 1,4-benzodioxane-6-carboxylic acid) to isolate the role of the dioxine ring .

Q. What experimental designs minimize by-product formation in multi-step syntheses?

- Methodology :

- Factorial Design : Systematically vary parameters (temperature, reagent stoichiometry) to identify interactions affecting yield .

- Scavenger Resins : Use polymer-bound reagents (e.g., triphenylphosphine) to trap reactive by-products .

Q. How can AI-driven automation enhance process optimization for scaled-up synthesis?

- Methodology :

- Machine Learning Models : Train algorithms on historical reaction data to predict optimal conditions (e.g., solvent selection, reaction time) .

- Real-Time Adjustments : Implement inline analytics (e.g., PAT tools) to monitor reactions and dynamically adjust parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.